8-Ethoxymoxifloxacin belongs to the class of fluoroquinolones, which are broad-spectrum antibiotics characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound is primarily synthesized in laboratory settings for research purposes and potential therapeutic applications.
The synthesis of 8-Ethoxymoxifloxacin can be achieved through several steps involving the modification of moxifloxacin. A common method involves:
The general reaction pathway includes the nucleophilic attack of the ethoxide ion on the moxifloxacin structure, leading to the formation of 8-Ethoxymoxifloxacin with high yields under optimized conditions .
The molecular formula of 8-Ethoxymoxifloxacin is . Its structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structure .
The reactivity of 8-Ethoxymoxifloxacin can be explored through various chemical transformations:
The mechanism by which 8-Ethoxymoxifloxacin exerts its antibacterial effects involves:
These actions lead to bacterial cell death through interference with critical cellular processes .
The physical properties of 8-Ethoxymoxifloxacin include:
Chemical properties include:
8-Ethoxymoxifloxacin has potential applications in various fields:
8-Ethoxymoxifloxacin represents a strategic molecular evolution within the fluoroquinolone antibiotic class, designed to overcome limitations of earlier generations. As a C-8 ethoxy derivative of moxifloxacin, this compound exemplifies targeted chemical modification aimed at optimizing pharmacological properties while retaining core antibacterial efficacy. Its development aligns with ongoing efforts to address rising antibiotic resistance through structural innovation, particularly against challenging Gram-positive, anaerobic, and biofilm-embedded pathogens [3] [9]. Unlike clinical antibiotics, 8-Ethoxymoxifloxacin serves primarily as a research tool for investigating structure-activity relationships in quinolone design, providing insights into the steric and electronic consequences of alkoxy substitutions at the C-8 position [2] [6].
8-Ethoxymoxifloxacin (Chemical Abstracts Service Registry Number: 1138262-14-1) is systematically identified as 1-Cyclopropyl-8-ethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Its molecular formula is C₂₂H₂₆FN₃O₄, yielding a molecular weight of 415.46 g/mol [2]. The compound features a bicyclic quinoline core characteristic of fluoroquinolones, with three critical modifications defining its identity:
Table 1: Key Molecular Descriptors of 8-Ethoxymoxifloxacin
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₆FN₃O₄ |
Molecular Weight | 415.46 g/mol |
CAS Registry Number | 1138262-14-1 |
IUPAC Name | 1-Cyclopropyl-8-ethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Canonical SMILES | CCOC1=C2C(=C(C(=N1)C3CC4CCCN3C4)F)C(=O)C(=CN2C5CC5)C(=O)O |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 7 |
The ethoxy substitution at C-8 induces conformational strain in the molecule due to steric repulsion with the adjacent C-7 ring system. This distortion potentially enhances intercalation into the DNA-enzyme complex by forcing the quinolone core into a planar configuration favorable for stacking interactions. Computational models indicate the ethoxy group’s electron-donating properties slightly elevate the HOMO energy of the ring system, potentially facilitating charge-transfer interactions with bacterial topoisomerases [1] [6].
Table 2: Structural Comparison of Moxifloxacin and 8-Ethoxymoxifloxacin
Structural Feature | Moxifloxacin | 8-Ethoxymoxifloxacin | Biochemical Implication |
---|---|---|---|
C-8 Substituent | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Enhanced steric bulk; altered electron density |
C-7 Ring System | Bicyclic (S)-octahydropyrrolo[3,4-b]pyridine | Identical to moxifloxacin | Maintains high affinity for Gram-positive topoisomerase IV |
Core Structure | 1-Cyclopropyl-quinolone | Identical | Preserves DNA gyrase inhibition mechanism |
The discovery pathway leading to 8-Ethoxymoxifloxacin originates from systematic structure-activity relationship (SAR) investigations of quinolone antibiotics, beginning with nalidixic acid (1962). The first breakthrough emerged with fluorination at C-6 (yielding fluoroquinolones), which dramatically broadened the spectrum against Gram-negatives and improved tissue penetration [1] [3]. Piperazine additions at C-7 in the 1980s (e.g., ciprofloxacin) further enhanced Gram-negative potency, while C-8 modifications initially focused on fluorine or chlorine to improve anaerobic coverage. However, early halogenated derivatives like flumequine and clinafloxacin exhibited phototoxicity and metabolic instability [1] [6].
Moxifloxacin’s development in the 1990s introduced a methoxy group (-OCH₃) at C-8, which reduced photolytic degradation compared to halogens while maintaining activity against anaerobes. This design yielded superior pharmacokinetics and lower resistance selection frequency [3] [9]. The ethoxy variant (-OCH₂CH₃) emerged as a deliberate innovation to:
Table 3: Evolution of Key Quinolones with C-8 Modifications
Compound (Introduction Year) | C-8 Substituent | Advantages | Limitations |
---|---|---|---|
Nalidixic acid (1962) | H | First quinolone; UTI efficacy | Narrow spectrum; low potency |
Flumequine (1973) | F | First fluorinated quinolone | Ocular toxicity; withdrawn |
Ciprofloxacin (1987) | F | Broad Gram-negative coverage; good oral bioavailability | Weak against anaerobes and Gram-positives |
Clinafloxacin (1990) | Cl | Potent against anaerobes | Phototoxicity; hypoglycemia risks |
Moxifloxacin (1995) | OCH₃ | Enhanced anaerobe coverage; low phototoxicity | QTc prolongation concerns |
8-Ethoxymoxifloxacin (Research compound) | OCH₂CH₃ | Improved target binding; biofilm penetration | Investigational status |
Synthetic routes to 8-Ethoxymoxifloxacin typically involve nucleophilic displacement of a C-8 halogen precursor (e.g., 8-chloro-moxifloxacin intermediate) with ethoxide, followed by chiral resolution to isolate the active (S)-isomer at the C-7 position. Yield optimization remains challenging due to competing elimination reactions at C-8 under basic conditions [6].
8-Ethoxymoxifloxacin belongs to the fourth-generation fluoroquinolones, sharing core attributes with moxifloxacin, gemifloxacin, and delafloxacin. This classification reflects three evolutionary advancements over earlier generations:
Table 4: Generational Classification of Fluoroquinolones and Position of 8-Ethoxymoxifloxacin
Generation | Key Representatives | Spectrum Highlights | Structural Hallmarks | 8-Ethoxymoxifloxacin’s Position |
---|---|---|---|---|
First | Nalidixic acid | Gram-negative bacilli (urinary tract) | Non-fluorinated; naphthyridine core | Not applicable |
Second | Ciprofloxacin, Ofloxacin | Expanded Gram-negatives; some atypicals | C-6 F; C-7 piperazine | Broader spectrum; improved potency |
Third | Levofloxacin, Sparfloxacin | Enhanced Gram-positives (e.g., S. pneumoniae) | C-8 F/Cl or methoxy | Superior anaerobic and biofilm activity |
Fourth | Moxifloxacin, Gemifloxacin | Comprehensive: Gram-positives, Gram-negatives, atypicals, anaerobes | Bulky C-7 substituents; C-8 alkoxy | Direct analog with C-8 ethoxy optimization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: